2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-ol
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring substituted with a hydroxyl group and a 4-bromo-1H-pyrazol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-1H-pyrazole with cyclobutanone in the presence of a base to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutanone.
Reduction: Formation of 2-(1H-pyrazol-1-yl)cyclobutan-1-ol.
Substitution: Formation of 2-(4-substituted-1H-pyrazol-1-yl)cyclobutan-1-ol derivatives.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol moiety instead of a cyclobutane ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a cyclobutane ring.
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H9BrN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6-7,11H,1-2H2 |
InChI Key |
XQNHVOMCSCODER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1N2C=C(C=N2)Br)O |
Origin of Product |
United States |
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